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Cat. No.: B161086

Get Quote

Introduction
2-(2,6-Dimethylphenoxy)ethanamine is a primary amine featuring a sterically hindered

dimethylphenoxy group. This structural motif is of significant interest in medicinal chemistry and

materials science due to its potential to influence pharmacokinetic properties and molecular

interactions. Accurate structural elucidation and characterization of this compound are

paramount for its application in drug development and materials research. This application note

provides a detailed guide to the characterization of 2-(2,6-Dimethylphenoxy)ethanamine
using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of

the most powerful analytical techniques for the unambiguous identification and structural

analysis of small organic molecules.[1]

This document is intended for researchers, scientists, and drug development professionals,

offering not just protocols, but also the underlying scientific rationale for the experimental

choices, ensuring a robust and reproducible analytical workflow.
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Chemical Structure
IUPAC Name: 2-(2,6-Dimethylphenoxy)ethanamine Molecular Formula: C₁₀H₁₅NO Molecular

Weight: 165.23 g/mol CAS Number: 26646-48-0[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.[1][3] For 2-
(2,6-Dimethylphenoxy)ethanamine, ¹H and ¹³C NMR are crucial for confirming the

connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-(2,6-Dimethylphenoxy)ethanamine.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃)

or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a

wide range of organic compounds.[4]

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Calibration:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

[5]

Tune and match the probe for the ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical

peaks.
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¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[6]

Data Analysis and Predicted Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(2,6-
Dimethylphenoxy)ethanamine. These predictions are based on established chemical shift

values for similar structural motifs.[7]

Table 1: Predicted ¹H NMR Data for 2-(2,6-Dimethylphenoxy)ethanamine (in CDCl₃, 400

MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.00 d 2H Ar-H (meta)

~6.85 t 1H Ar-H (para)

~3.95 t 2H -O-CH₂-

~3.05 t 2H -CH₂-NH₂

~2.25 s 6H Ar-CH₃

~1.5 (broad) s 2H -NH₂

Table 2: Predicted ¹³C NMR Data for 2-(2,6-Dimethylphenoxy)ethanamine (in CDCl₃, 101

MHz)

Chemical Shift (δ, ppm) Assignment

~155.0 Ar-C (ipso, attached to O)

~130.5 Ar-C (ortho, attached to CH₃)

~128.8 Ar-C (meta)

~124.0 Ar-C (para)

~70.0 -O-CH₂-

~41.5 -CH₂-NH₂

~16.5 Ar-CH₃

NMR Experimental Workflow
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Caption: Workflow for NMR analysis of 2-(2,6-Dimethylphenoxy)ethanamine.

Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions.[8] For 2-(2,6-Dimethylphenoxy)ethanamine, mass spectrometry is essential for

confirming the molecular weight and providing information about the compound's structure

through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data
Acquisition
This protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI),

a soft ionization technique suitable for polar molecules like amines.

Sample Preparation:

Prepare a dilute solution of 2-(2,6-Dimethylphenoxy)ethanamine (approximately 10-100

µg/mL) in a suitable solvent such as methanol or acetonitrile.
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A small amount of a volatile acid, such as formic acid (0.1%), can be added to the solvent

to promote protonation and enhance the signal in positive ion mode.

Instrument Setup and Calibration:

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass

measurements.

Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Acquisition (Positive Ion Mode):

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

Select the [M+H]⁺ ion (m/z 166.12) as the precursor ion.

Apply collision-induced dissociation (CID) to fragment the precursor ion.

Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Analysis and Predicted Fragmentation Pattern
The primary fragmentation pathway for aliphatic amines in mass spectrometry is typically α-

cleavage.[9][10]

Table 3: Predicted Mass Spectrometry Data for 2-(2,6-Dimethylphenoxy)ethanamine (ESI+)
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m/z (predicted) Ion Description

166.1226 [M+H]⁺ Protonated molecule

150.0913 [M-NH₂]⁺ Loss of the amino group

135.0913 [C₉H₁₁O]⁺
Cleavage of the C-C bond

adjacent to the nitrogen

121.0699 [C₈H₉O]⁺
Further fragmentation of the

phenoxy moiety

107.0855 [C₇H₇O]⁺
Loss of a methyl group from

the phenoxy moiety

91.0542 [C₇H₇]⁺

Tropylium ion, a common

fragment in aromatic

compounds

30.0337 [CH₄N]⁺ α-cleavage product
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Caption: Workflow for mass spectrometry analysis of 2-(2,6-Dimethylphenoxy)ethanamine.

Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and

unambiguous characterization of 2-(2,6-Dimethylphenoxy)ethanamine. The detailed
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protocols and data analysis guidelines presented in this application note offer a robust

framework for researchers in pharmaceutical and materials science to confidently identify and

structurally elucidate this and similar molecules. Adherence to these methodologies will ensure

high-quality, reproducible data, which is fundamental for advancing research and development

in these fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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